An In-Depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential as a building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and critically, its strategic applications in medicinal chemistry. While not a direct precursor in currently delineated syntheses of blockbuster drugs, its structural motifs are present in potent bioactive molecules, marking it as a compound of high interest for the generation of novel chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their synthetic campaigns.
Introduction: Unveiling a Key Synthetic Intermediate
2-(Tetrahydropyran-4-yloxy)benzaldehyde, identified by the CAS number 898289-31-1 , is an organic compound that merges a reactive benzaldehyde moiety with a saturated tetrahydropyran ring via an ether linkage at the ortho position.[1][2][3][4] This unique structural combination offers medicinal chemists a powerful tool for molecular design. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, while the tetrahydropyran-4-yloxy substituent can enhance pharmacokinetic properties such as solubility and metabolic stability, a feature highly sought after in drug candidates.[5] The strategic placement of the ether linkage at the ortho position can also influence the conformational preferences of the molecule and its derivatives, potentially leading to more specific interactions with biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 2-(Tetrahydropyran-4-yloxy)benzaldehyde are summarized in the table below.
| Property | Value |
| CAS Number | 898289-31-1 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | White to off-white solid (predicted) |
| Boiling Point | 349.1 °C at 760 mmHg (predicted)[3] |
| Density | 1.154 g/cm³ (predicted)[3] |
Spectroscopic Characterization
While experimental spectra are not widely published, a predicted Nuclear Magnetic Resonance (NMR) analysis provides valuable insight for compound verification.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, with the ortho substitution pattern leading to a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons of the tetrahydropyran ring will exhibit multiplets in the aliphatic region, with the proton at the 4-position (attached to the oxygen) being the most deshielded of this group.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the carbons of the tetrahydropyran ring will appear in the upfield region.
Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Practical Approach
The most logical and widely applicable method for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde is the Williamson ether synthesis. This robust and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde) attacks an activated tetrahydropyran derivative. An alternative and often high-yielding approach is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under milder, redox-neutral conditions.
Representative Synthesis Protocol: Mitsunobu Reaction
The Mitsunobu reaction is an excellent choice for this transformation as it generally proceeds with high yields and stereochemical inversion at the alcohol carbon, although in this case, the electrophile is achiral. This protocol provides a step-by-step methodology for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde from commercially available starting materials.
Reaction Scheme:
Figure 1: Mitsunobu reaction for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde.
Materials:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
Tetrahydropyran-4-ol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
To this cooled, stirring solution, add tetrahydropyran-4-ol (1.1 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over a period of 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Tetrahydropyran-4-yloxy)benzaldehyde.
Applications in Medicinal Chemistry: A Scaffold of High Potential
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional structure that can enhance binding to biological targets. When combined with the versatile benzaldehyde functionality, 2-(Tetrahydropyran-4-yloxy)benzaldehyde becomes a highly attractive starting material for the synthesis of novel therapeutic agents.
A Structural Analog to Key Moieties in Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis (programmed cell death), and its inhibition has emerged as a powerful strategy in cancer therapy.[6][7] The groundbreaking Bcl-2 inhibitor, Venetoclax, features a tetrahydropyran-containing side chain that is crucial for its high-affinity binding to the BH3 domain of Bcl-2.[3][8][9][10] While the reported syntheses of Venetoclax utilize a different tetrahydropyran-based building block (specifically, one with a methylamino group), 2-(Tetrahydropyran-4-yloxy)benzaldehyde provides a readily accessible platform to explore novel analogs and other classes of Bcl-2 family inhibitors.
Figure 2: Drug discovery workflow utilizing 2-(Tetrahydropyran-4-yloxy)benzaldehyde.
Researchers can employ the aldehyde functionality of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in a variety of chemical reactions to construct libraries of novel compounds for screening against Bcl-2 and other anti-apoptotic proteins. For instance, reductive amination can be used to introduce diverse amine-containing side chains, while Wittig and Horner-Wadsworth-Emmons reactions can be employed to generate alkene-linked derivatives. These synthetic strategies, coupled with the inherent drug-like properties of the tetrahydropyran moiety, make this building block a valuable asset in the quest for new anticancer agents.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-(Tetrahydropyran-4-yloxy)benzaldehyde is dominated by the aldehyde functional group. The ortho-alkoxy substituent can exert electronic and steric effects on the reactivity of the aldehyde. The lone pairs on the ether oxygen can donate electron density into the aromatic ring, which can slightly modulate the electrophilicity of the aldehyde carbonyl carbon.
Key transformations of the aldehyde group include:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Nucleophilic Addition: Undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanides, and enolates.
-
Imination: Reacts with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines.
-
Wittig and Related Reactions: Reacts with phosphorus ylides to form alkenes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-(Tetrahydropyran-4-yloxy)benzaldehyde. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(Tetrahydropyran-4-yloxy)benzaldehyde is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde and a drug-like tetrahydropyran moiety makes it an attractive starting material for the synthesis of novel compounds, particularly in the exploration of new Bcl-2 family inhibitors and other therapeutic agents. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this versatile molecule in their drug discovery endeavors.
References
- Ashkenazi, A., Fairbrother, W. J., Leverson, J. D., & Souers, A. J. (2017). From basic apoptosis discoveries to advanced selective BCL-2 family inhibitors. Nature Reviews Drug Discovery, 16(4), 273–284.
- Chan, V. S., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 819-830.
- Diepstraten, S. T., Anderson, M. A., Czabotar, P. E., Lessene, G., Strasser, A., & Kelly, G. L. (2022). The manipulation of apoptosis for cancer therapy using BH3-mimetic drugs.
- European Patent Office. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN (EP 4421075 A1).
-
Laibo Chem. (n.d.). 2-(Tetrahydropyran-4-yloxy)benzaldehyde. Retrieved from [Link]
- Moore, V. D. G., et al. (2018). Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination (EP3412666A1).
- Pompeo, F., et al. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4875.
- Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.
- Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
-
Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
- Zhang, Y., et al. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(20), 4957.
-
abcr Gute Chemie. (n.d.). AB225088 | CAS 898289-31-1. Retrieved from [Link]
- Delbridge, A. R. D., & Strasser, A. (2019). The BCL-2 family and its role in apoptosis, oncogenesis, and cancer therapeutics. Biochemical Pharmacology, 162, 250-261.
- Kelly, P. N., & Strasser, A. (2020). Therapeutic inhibition of BCL-2 and related family members. Expert Opinion on Therapeutic Targets, 24(10), 963-976.
- Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
-
The Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]
- Vogler, M. (2022). BCL2 inhibitors in the biology and treatment of multiple myeloma. Cancers, 14(6), 1433.
Sources
- 1. Benzaldehyde,2-[(tetrahydro-2H-pyran-4-yl)oxy]-,898289-31-1-Amadis Chemical [amadischem.com]
- 2. 898289-31-1|2-((Tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde | 898289-31-1 [chemnet.com]
- 4. 898289-31-1 CAS MSDS (2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 898289-31-1 | MFCD09064958 | 2-(Tetrahydro-pyran-4-yloxy)-benzaldehyde | acints [acints.com]
- 9. AB225088 | CAS 898289-31-1 – abcr Gute Chemie [abcr.com]
- 10. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]
